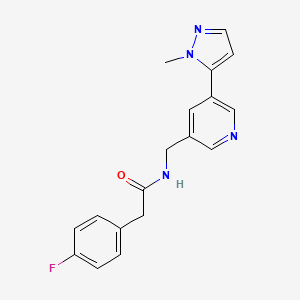

2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

CAS No.: 2034559-00-5

Cat. No.: VC4358967

Molecular Formula: C18H17FN4O

Molecular Weight: 324.359

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034559-00-5 |

|---|---|

| Molecular Formula | C18H17FN4O |

| Molecular Weight | 324.359 |

| IUPAC Name | 2-(4-fluorophenyl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |

| Standard InChI | InChI=1S/C18H17FN4O/c1-23-17(6-7-22-23)15-8-14(10-20-12-15)11-21-18(24)9-13-2-4-16(19)5-3-13/h2-8,10,12H,9,11H2,1H3,(H,21,24) |

| Standard InChI Key | GWRDWFSOQNFDDD-UHFFFAOYSA-N |

| SMILES | CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |

Introduction

Synthesis of Similar Compounds

The synthesis of compounds involving pyrazole and pyridine rings often involves multi-step reactions. For example, the synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involves a solvent-free condensation reaction followed by reduction with sodium borohydride . Similarly, compounds with pyridine rings may be synthesized through various coupling reactions or condensations.

Potential Biological Activities

Compounds with pyrazole and pyridine rings are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. For instance, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated as a potential 5-lipoxygenase (5-LOX) inhibitor . The biological activity of 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide would likely depend on its specific structural features and functional groups.

Data and Research Findings

Given the lack of specific data on 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, we can look at related compounds for insights:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | Solvent-free condensation followed by NaBH4 reduction | Not specified |

| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Two-stage protocol using commercially available reagents | Potential 5-LOX inhibitor |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume